Dihexadecyldimethylammonium bromide
Overview
Description
Dihexadecyldimethylammonium bromide is a cationic surfactant with the chemical formula C₃₄H₇₂BrN . It is known for its ability to form vesicles and micelles in aqueous solutions, making it a valuable compound in various scientific and industrial applications. This compound is particularly noted for its use in gene and DNA transfection as a nonviral carrier .
Mechanism of Action
Target of Action
Dihexadecyldimethylammonium bromide primarily targets the cell membranes of microorganisms . The compound interacts with the phospholipid bilayer, disrupting its structure and function .
Mode of Action
The compound’s mode of action involves the disruption of the cell membrane, leading to the death or growth inhibition of the microorganism . This disruption is likely due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the microbial cell membrane .
Biochemical Pathways
These effects can include the leakage of intracellular contents, inhibition of essential enzymatic activities, and ultimately, cell death .
Pharmacokinetics
Given its use as a disinfectant and its interaction with microbial cell membranes, it is likely that the compound’s bioavailability is influenced by factors such as its concentration and the presence of organic matter .
Result of Action
The primary result of this compound’s action is the death or growth inhibition of microorganisms . This makes the compound effective as a disinfectant and microbicidal agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce the compound’s effectiveness as a disinfectant . Additionally, the compound is stable under normal storage conditions, but may decompose under high heat .
Biochemical Analysis
Biochemical Properties
Dihexadecyldimethylammonium bromide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form micelles and vesicles that can encapsulate enzymes, thereby stabilizing them and enhancing their activity. For instance, this compound can interact with phospholipase enzymes, facilitating the hydrolysis of phospholipids. Additionally, it can bind to proteins such as albumin, altering their conformation and affecting their function. These interactions are primarily driven by the hydrophobic and electrostatic properties of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell membrane integrity and permeability. This compound has been shown to disrupt lipid bilayers, leading to increased membrane fluidity and permeability. Consequently, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the uptake of nucleic acids and other therapeutic agents by cells, making it a valuable tool in gene therapy and drug delivery .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and biomolecules. At the molecular level, this compound can insert itself into lipid bilayers, disrupting their structure and increasing membrane permeability. This disruption is facilitated by the hydrophobic alkyl chains of this compound, which interact with the hydrophobic core of the lipid bilayer. Additionally, this compound can bind to proteins and enzymes, altering their conformation and activity. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or extreme pH levels. Over time, the degradation of this compound can lead to a decrease in its efficacy and an increase in cytotoxicity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the delivery of therapeutic agents to target cells without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell membrane disruption, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings highlight the importance of optimizing the dosage of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It can interact with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. Additionally, this compound can affect metabolic flux by altering the permeability of cell membranes, thereby influencing the transport of metabolites and ions. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through endocytosis, where it forms vesicles that transport the compound to various cellular compartments. This transport mechanism is crucial for the delivery of therapeutic agents encapsulated within this compound vesicles .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the cell membrane and endosomal compartments. It can be directed to these compartments through targeting signals and post-translational modifications. Within the cell membrane, this compound can disrupt lipid bilayers and alter membrane fluidity. In endosomal compartments, it can facilitate the release of encapsulated therapeutic agents, enhancing their bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexadecyldimethylammonium bromide can be synthesized through the quaternization of hexadecylamine with methyl bromide. The reaction typically involves heating hexadecylamine with an excess of methyl bromide in an inert atmosphere, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the quaternization reaction, followed by filtration and drying to obtain the final product .
Types of Reactions:
Oxidation: this compound is relatively stable and does not undergo oxidation easily.
Reduction: It is not typically involved in reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the bromide ion.
Major Products:
Scientific Research Applications
Dihexadecyldimethylammonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Didodecyldimethylammonium bromide
- Ditetradecyldimethylammonium bromide
- Dioctadecyldimethylammonium bromide
Comparison: Dihexadecyldimethylammonium bromide is unique due to its specific alkyl chain length, which influences its phase behavior and vesicle formation properties. Compared to its shorter-chain counterparts, such as didodecyldimethylammonium bromide, this compound forms more stable vesicles and exhibits different phase transitions . Its longer-chain counterpart, dioctadecyldimethylammonium bromide, shows different thermal and dynamic properties, highlighting the importance of alkyl chain length in determining the behavior of these surfactants .
Properties
IUPAC Name |
dihexadecyl(dimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXPKJNAOIWFMW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904485 | |
Record name | Dihexadecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70755-47-4 | |
Record name | Dihexadecyldimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70755-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicetyldimonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070755474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70755-47-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihexadecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexadecyldimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICETYLDIMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J51E2IK3KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dihexadecyldimethylammonium bromide (DHDAB) and what are its key applications?
A1: DHDAB is a double-chained cationic surfactant. Its properties lend it to diverse applications including:
- Modifying Surface Properties: DHDAB alters the surface charge and properties of materials like silver, making it a valuable additive in electrocatalysis. For instance, it significantly improves the selectivity of silver for electrochemical CO2 reduction to CO [].
- Forming Complexes: It interacts with various molecules like DNA, anionic porphyrins, and phospholipids to form complexes with unique properties. These complexes find applications in gene delivery [, , ], controlled release systems, and membrane studies [, ].
- Stabilizing Nanoparticles: DHDAB acts as a stabilizing agent during the synthesis of nanoparticles, contributing to the formation of uniform porous silica microspheres [].
- Enhancing Thermal Stability: When incorporated into polymers like polystyrene, DHDAB enhances their thermal stability and flame retardant properties [].
Q2: How does DHDAB interact with phospholipids and what are the implications for vesicle formation and stability?
A2: DHDAB exhibits a condensing effect when mixed with phospholipids like distearoylphosphatidylcholine (DSPC) in monolayers and vesicles []. This condensing effect suggests stronger intermolecular interactions and a more compact molecular arrangement compared to pure component systems. This characteristic contributes to the formation of more stable vesicles with narrower size distributions []. The presence of DHDAB increases the zeta potential of the vesicles, indicating a more positive surface charge [].
Q3: How does the chain length of cationic surfactants influence their interaction with DHDAB in mixed systems?
A3: The interaction between DHDAB and other cationic surfactants is significantly influenced by the chain length of the added surfactant []. The presence of shorter alkyl chain surfactants like dodecyltrimethylammonium bromide (DTAB) or tetradecyltrimethylammonium bromide (TTAB) can impact the thermal stability and structure of vesicles formed by DHDAB. This effect is related to changes in the packing and interactions between the surfactant molecules within the vesicle bilayer [].
Q4: Can you explain the role of DHDAB in gene delivery and how its interaction with DNA contributes to this application?
A4: DHDAB can be used to create cationic vesicles that effectively complex with negatively charged DNA, forming lipoplexes [, ]. This complex formation is driven by electrostatic interactions between the positively charged DHDAB and the negatively charged phosphate groups of DNA. Studies have shown that DHDAB-containing vesicles exhibit good transfection efficiency, successfully delivering DNA into cells for gene expression []. The charge density of the DHDAB-containing vesicle bilayer plays a crucial role in the structure of the vesicle-DNA complex [].
Q5: How does DHDAB influence the adsorption of other molecules onto surfaces, and what are the implications for environmental remediation?
A6: The presence of DHDAB can significantly affect the adsorption behavior of other molecules, particularly in the context of environmental remediation. For example, DHDAB can be used to modify montmorillonite clay, enhancing its adsorption capacity for pollutants like phenol []. This modification stems from the interaction between DHDAB and the clay surface, altering its surface charge and hydrophobicity, ultimately impacting its affinity for specific contaminants.
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